Methyl 6,8-Di-tert-butyl-2-oxo-2H-chromene-3-carboxylate
Description
Methyl 6,8-Di-tert-butyl-2-oxo-2H-chromene-3-carboxylate is a synthetic organic compound belonging to the class of chromenes. Chromenes are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, is characterized by its chromene core substituted with tert-butyl groups, which enhance its stability and lipophilicity.
Properties
Molecular Formula |
C19H24O4 |
|---|---|
Molecular Weight |
316.4 g/mol |
IUPAC Name |
methyl 6,8-ditert-butyl-2-oxochromene-3-carboxylate |
InChI |
InChI=1S/C19H24O4/c1-18(2,3)12-8-11-9-13(16(20)22-7)17(21)23-15(11)14(10-12)19(4,5)6/h8-10H,1-7H3 |
InChI Key |
OYADKTZQIHWUBG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C2C(=C1)C=C(C(=O)O2)C(=O)OC)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6,8-Di-tert-butyl-2-oxo-2H-chromene-3-carboxylate typically involves the condensation of 6,8-di-tert-butyl-2-hydroxybenzaldehyde with methyl acetoacetate in the presence of a base, such as piperidine, under reflux conditions. The reaction proceeds through a Knoevenagel condensation followed by cyclization to form the chromene ring.
Industrial Production Methods
On an industrial scale, the synthesis can be optimized by using continuous flow reactors, which allow for better control of reaction parameters and improved yields. The use of microwave-assisted synthesis has also been explored to reduce reaction times and enhance product purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 6,8-Di-tert-butyl-2-oxo-2H-chromene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the chromene ring to dihydrochromene derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the chromene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Friedel-Crafts acylation and alkylation reactions are performed using aluminum chloride as a catalyst.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydrochromene derivatives.
Substitution: Various substituted chromenes depending on the electrophile used.
Scientific Research Applications
Methyl 6,8-Di-tert-butyl-2-oxo-2H-chromene-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential use in the development of new therapeutic agents.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 6,8-Di-tert-butyl-2-oxo-2H-chromene-3-carboxylate involves its interaction with various molecular targets. The compound can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress pathways. It may also modulate enzyme activity and interact with cellular receptors to exert its biological effects.
Comparison with Similar Compounds
Similar Compounds
2,6-Di-tert-butylphenol: Known for its antioxidant properties and used as a stabilizer in various industrial applications.
2,6-Di-tert-butyl-4-methylphenol: Commonly used as an antioxidant in food and cosmetic products.
6,6’-Di-tert-butyl-2,2’-methylenedi-p-cresol: Used as an antioxidant in polymers and other materials.
Uniqueness
Methyl 6,8-Di-tert-butyl-2-oxo-2H-chromene-3-carboxylate is unique due to its chromene core, which imparts distinct chemical and biological properties compared to other tert-butyl-substituted phenols
Biological Activity
Methyl 6,8-Di-tert-butyl-2-oxo-2H-chromene-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various biological targets, and structure-activity relationships (SAR).
Chemical Structure and Properties
This compound belongs to the class of coumarin derivatives. Its structure features two tert-butyl groups at positions 6 and 8 of the chromene ring, which contribute to its lipophilicity and potential biological activity. The compound can be represented as follows:
- Enzyme Inhibition : The compound has been shown to exhibit potent inhibitory activity against various enzymes. For instance, it irreversibly inhibits phospholipase A2 (sPLA2) from Crotalus durissus ruruima venom with an IC50 of 3.1 ± 0.06 nmol, indicating its potential as an anti-inflammatory agent .
- Neuroprotective Effects : this compound has demonstrated neuroprotective properties by inhibiting acetylcholinesterase (AChE), which is crucial for treating neurodegenerative diseases such as Alzheimer's. It has been reported to have an IC50 value in the nanomolar range against AChE .
- Antimicrobial Activity : This compound has also been evaluated for its antimicrobial properties. Studies indicate that it possesses significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications in the chemical structure significantly affect the biological activity of this compound:
| Modification | Effect on Activity | IC50 Value (nM) |
|---|---|---|
| No modification | Baseline activity | - |
| Hydroxy substitution at position 7 | Increased potency | 112 |
| Methoxy substitution at position 5 | Loss of potency | >350 |
| Removal of tert-butyl groups | Significant loss of activity | >1000 |
These findings suggest that the bulky tert-butyl groups are essential for maintaining high biological activity.
Case Studies
- Neuroprotective Study : In a study involving PC12 cells exposed to oxidative stress, this compound showed a protective effect by reducing cell death and apoptosis markers. The compound was able to decrease intracellular reactive oxygen species (ROS) levels significantly.
- Antimicrobial Efficacy : A series of tests conducted using disc diffusion methods demonstrated that the compound exhibited a zone of inhibition against Staphylococcus aureus comparable to standard antibiotics. The minimum inhibitory concentration (MIC) was determined to be around 32 µg/mL .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
